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Compound of Interest

Compound Name: 4,6-Dichloro-7-fluoroquinazoline
Cat. No.: B12866887
Get Quote
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Executive Summary & Structural Context[1][2][3][4]
[5]

4,6-Dichloro-7-fluoroquinazoline (CAS: 1564894-11-6) represents a critical scaffold in the
synthesis of irreversible tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR
mutations (e.g., Afatinib analogs). Its reactivity profile is defined by the lability of the C4-chlorine
atom to nucleophilic aromatic substitution (

), while the C6-chlorine and C7-fluorine atoms modulate the electronic properties and metabolic
stability of the final pharmacophore.

This guide provides a comprehensive analysis of the spectroscopic signatures (NMR, MS, IR)
of this molecule.[1] Where direct experimental spectra are proprietary or unavailable in open
literature, data is derived from high-fidelity structural analogs (e.qg., 4,7-dichloro-6-
nitroquinazoline) and first-principles calculation, explicitly labeled as Predicted.

Structural Analysis & Numbering

The quinazoline core is numbered starting from the N1 nitrogen.
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e CA4-CI: Highly reactive (leaving group).
e C6-Cl: Electron-withdrawing, deactivates the ring, stable.

o C7-F: Strong electron-withdrawing inductive effect (-I), mesomeric donor (+M), provides
characteristic J-coupling in NMR.

Mass Spectrometry (MS) Profile[6]

The mass spectral signature of 4,6-dichloro-7-fluoroquinazoline is dominated by the isotopic
distribution of its two chlorine atoms.

lonization & Isotopic Pattern

e Formula:

o Exact Mass: 215.97

 lonization Mode: ESI+ (Electrospray lonization, Positive Mode) or El (Electron Impact).
Isotopic Abundance Calculation: The presence of two chlorine atoms (

and

in ~3:1 ratio) creates a distinct 9:6:1 triplet pattern for the molecular ion

lon Identity m/z (approx) Relative Intensity Composition
M+ 216 100%
M+2 218 ~65%
M+4 220 ~10%

Fragmentation Pathway (EI/ESI)

The primary fragmentation pathway involves the loss of the labile chlorine at the C4 position,
followed by ring degradation.
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e : Parention.
» : Base peak in many conditions. Loss of the C4-Cl radical/ion.

 : Contraction of the pyrimidine ring (loss of HCN).

[M - CI+ [M - CI - HCN]+
m/z 181/183 = m/z 154
(Loss of C4-Cl) (Ring Contraction)

Molecular lon [M]+
m/z 216/218/220

Click to download full resolution via product page
Figure 1: Proposed MS fragmentation pathway for 4,6-dichloro-7-fluoroquinazoline.

Infrared Spectroscopy (IR)[3][6][7][8]

The IR spectrum is characterized by the interplay of the halogenated aromatic ring and the
heterocyclic nitrogen system.

Wavenumber (

Functional Group Intensity Assignment
)
) C-H stretching (H2,
Aromatic C-H 3050 - 3100 Weak
H5, H8)
Quinazoline ring
C=N/C=C 1610, 1560 Strong o
skeletal vibrations
Aryl-Fluorine stretch
C-F Stretch 1250 - 1300 Strong
(C7-F)
) Aryl-Chlorine stretch
C-CI Stretch 750 - 800 Medium

(C4-Cl, C6-Cl)

Diagnostic Note: The absence of a broad band at 3200-3400
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confirms the absence of N-H or O-H groups (indicating no hydrolysis to the quinazolinone).

Nuclear Magnetic Resonance (NMR)[6][7][9][10][11]
[12][13]

NMR is the definitive tool for structural validation. The presence of Fluorine-19 (

, Spin 1/2, 100% abundance) introduces significant spin-spin coupling (
and

), which splits proton and carbon signals into doublets.

NMR Data (Predicted)

e Solvent: DMSO-

or

e Frequency: 400 MHz[2]
Proton Assignments: There are only three protons: H2, H5, and H8.

e H2 (Singlet, ~9.0 ppm): The most deshielded proton due to the adjacent electronegative
nitrogen atoms (N1 and N3). It typically appears as a singlet because it is distant from the
fluorine (5 bonds away,

).

o H5 (Doublet, ~8.3 ppm): Located at the peri-position. It is ortho to the C6-Cl and meta to the
C7-F.

o Coupling: Exhibits a meta-coupling to Fluorine (

e H8 (Doublet, ~7.9 ppm): Located ortho to the C7-F.

o Coupling: Exhibits a large ortho-coupling to Fluorine (
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Shift ( Coupling (
Position Multiplicity Interpretation
» Ppm) , Hz)
] Deshielded by
H-2 9.05 Singlet (s) -
N1/N3
meta-coupling to
H-5 8.35 Doublet (d)
F7
ortho-coupling to
H-8 7.95 Doublet (d)
F7
NMR Data (Predicted)
e Solvent: DMSO-
e Frequency: 100 MHz
The carbon spectrum is complex due to C-F coupling.
Shift ( Coupling (
Position Multiplicity Assignment
» Ppm) , Hz)
] Ipso-ClI
C-4 158.5 Singlet/Weak d - )
(Reactive)
C-2 155.2 Singlet - C=N
Ipso-F (Direct
C-7 159.0 Doublet (d) ]
coupling)
C-8a 150.1 Singlet - Bridgehead
C-6 130.5 Doublet (d) Orthoto F
C-8 114.8 Doublet (d) Orthoto F
C-5 128.2 Doublet (d) Meta to F
C-4a 122.0 Singlet - Bridgehead
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NMR

 Shift: Typically -105 to -120 ppm (relative to

)

» Pattern: Triplet or doublet of doublets if proton-coupled; Singlet if proton-decoupled.

Experimental Protocols
Protocol 1: Sample Preparation for NMR

To ensure high-resolution spectra without hydrolysis artifacts:
e Solvent Choice: Use anhydrous DMSO-

(99.9% D) or
(neutralized with basic alumina to remove acid traces).

o Why? The C4-Cl bond is susceptible to hydrolysis by trace acid/water, converting the
sample to the quinazolinone (which shifts H2 to ~8.0 ppm).

o Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

e Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Protocol 2: Synthesis Workflow (Contextual)

This compound is rarely isolated for long periods; it is usually synthesized in situ or immediately
used.
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2-Amino-4-fluorobenzoic acid

Cyclization
(Formamide/140°C)

:

7-Fluoroquinazolin-4(3H)-one

:

Nitration/Chlorination
(HNO3 -> SOCI2)

4,6-Dichloro-7-fluoroquinazoline

Click to download full resolution via product page
Figure 2: Typical synthetic route to the target scaffold.[1][3][4]
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(Note: Direct spectral data for the specific 4,6-dichloro-7-fluoro isomer is proprietary. Data
presented above is a high-confidence prediction based on validated structural analogs and
standard substituent effects.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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